molecular formula C9H10O2 B171590 1-(2-Hydroxyphenyl)propan-2-one CAS No. 13100-05-5

1-(2-Hydroxyphenyl)propan-2-one

Cat. No. B171590
CAS RN: 13100-05-5
M. Wt: 150.17 g/mol
InChI Key: OCKHLUBUCIHKRG-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyphenyl)propan-2-one” is a chemical compound with the CAS Number: 13100-05-5 . It has a molecular weight of 150.18 .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Hydroxyphenyl)propan-2-one” are not detailed in the search results, similar compounds undergo various reactions. For example, 2-hydroxystilbenes undergo an iodine (III)-catalyzed oxidative cyclization using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as a catalyst in the presence of m-chloroperbenzoic acid to provide 2-arylbenzofurans .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(2-Hydroxyphenyl)propan-2-one derivatives have been synthesized and tested for antimicrobial activities. For instance, Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and found that these compounds showed antimicrobial and antioxidant activities. These activities were compared with certain types of beta blockers (Čižmáriková et al., 2020).

Pharmacological Properties

Garzon-Aburbeh et al. (1986) synthesized a glyceride derivative of L-Dopa, which exhibited anti-Parkinsonian activity and was absorbed through the lymphatic route without degradation, indicating its potential as a prodrug (Garzon-Aburbeh et al., 1986).

Anticancer Properties

Haridevamuthu et al. (2023) studied hydroxyl-containing benzo[b]thiophene analogs, which showed selective antiproliferative activity against laryngeal cancer cells. These compounds activated apoptosis by increasing the BAX/BCL-2 ratio and arresting cells in the Sub-G1 phase (Haridevamuthu et al., 2023).

Bioremediation Applications

Chhaya and Gupte (2013) discussed the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. They found that laccase could eliminate a significant percentage of Bisphenol A, suggesting its efficacy in bioremediation (Chhaya & Gupte, 2013).

Synthesis and Characterization

Asiri et al. (2017) synthesized a compound named DMHP, derived from 1-(2-hydroxyphenyl)ethanone, and studied its photophysical properties. This research provided insights into solvatochromic properties and potential applications in photophysical studies (Asiri et al., 2017).

Corrosion Inhibition

Hamani et al. (2017) studied a derivative of 1-(2-hydroxyphenyl)propan-2-one as a corrosion inhibitor for mild steel. They found that this compound effectively inhibited corrosion, suggesting its potential use in industrial applications (Hamani et al., 2017).

Safety And Hazards

While specific safety and hazard information for “1-(2-Hydroxyphenyl)propan-2-one” is not available, general safety measures for handling similar compounds include using local and general ventilation, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

1-(2-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKHLUBUCIHKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466050
Record name 1-(2-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)propan-2-one

CAS RN

13100-05-5
Record name 2-Propanone, 1-(2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013100055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPANONE, 1-(2-HYDROXYPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4H53EI92P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2004 - scripts.iucr.org
The title compound, C10H13NO2, crystallizes with Z′ = 2 in space group P\overline 1. The molecules are linked by two O—H⋯N hydrogen bonds [H⋯O = 1.97 and 1.98 Å, O⋯N = …
Number of citations: 1 scripts.iucr.org
M Kaçan, D Koyuncu, A McKillop - Journal of the Chemical Society …, 1993 - pubs.rsc.org
Reaction of 1-(4-hydroxyaryl)-2-ketoximes, 4-HOArCH2C(NOH)R, with phenyliodine(III) bis(trifluoroacetate) in acetonitrile at 0 C results in smooth intramolecular oxidative cyclisation …
Number of citations: 50 pubs.rsc.org
E Thiery, C Chevrin, J Le Bras, D Harakat… - The Journal of Organic …, 2007 - ACS Publications
The Pd(OCOCF 3 ) 2 /[(HOCH 2 CH 2 NHCOCH 2 ) 2 NCH 2 ] 2 -catalyzed oxidation of o-allylphenol with H 2 O 2 in water/methanol affords a syn and anti mixture of 2-(1,2-…
Number of citations: 56 pubs.acs.org
PP Giovannini, LA Lerin, M Müller… - Advanced Synthesis …, 2016 - Wiley Online Library
Thiamine diphosphate (ThDP)‐dependent enzymes are well known biocatalysts for the asymmetric synthesis of α‐hydroxy ketones with preferential (R)‐selectivity. Pharmaceutically …
Number of citations: 10 onlinelibrary.wiley.com
C Glidewell, JN Low, JMS Skakleb, JL Wardellc - reflections - cyberleninka.org
The title compound, C10H13NO2, crystallizes with ZH= 2 in space group P1. The molecules are linked by two OÐHÁÁÁN hydrogen bonds [HÁÁÁO= 1.97 and 1.98 AÊ, OÁÁÁN= 2.810 (…
Number of citations: 2 cyberleninka.org
CF Carvalho, MV Sargent - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
Methyl3-acetylbenzofuran-2-ylacetate(8)undergoes C-methylationaffordingmethyl2-(3-acetylbenzofuran-2-yl)propionate (13). These compounds and similar oxo esters undergo ready …
Number of citations: 53 pubs.rsc.org

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